3-{4-methyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
Description
This compound belongs to the 1,2,4-triazolyl pyridine class, characterized by a triazole ring fused with a pyridine moiety and substituted with a 2-methylbenzylthio group. Its structure confers unique physicochemical and biological properties, making it a candidate for therapeutic applications, particularly in antimicrobial and anti-inflammatory research. The methyl group at the 4-position of the triazole ring and the 2-methylbenzylthio substituent distinguish it from related derivatives .
Properties
IUPAC Name |
3-[4-methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-12-6-3-4-7-14(12)11-21-16-19-18-15(20(16)2)13-8-5-9-17-10-13/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKWWZYFTKKMMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2C)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573938-37-1 | |
| Record name | 3-(4-METHYL-5-((2-METHYLBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-methyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves the reaction of 4-methyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazole with pyridine derivatives under specific conditions. The reaction often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group in this compound is a key site for nucleophilic substitution. This reactivity is leveraged to introduce new functional groups. For example:
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S-Alkylation : In alkaline conditions, the sulfanyl group can undergo alkylation with electrophiles like alkyl halides. A study demonstrated that similar triazole-thiols react with 2-bromo-1-phenylethanone in dimethylformamide (DMF) using cesium carbonate as a base, yielding S-alkylated derivatives (61% yield) .
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Thiol-Disulfide Exchange : The sulfanyl group may participate in disulfide bond formation under oxidizing conditions, though specific data for this compound requires further validation.
Table 1: Reaction Conditions for Sulfanyl Group Substitution
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| S-Alkylation | 2-bromo-1-phenylethanone, Cs₂CO₃, DMF | S-alkylated triazole derivative | 61% |
Oxidation of the Sulfanyl Group
The sulfide (-S-) moiety is susceptible to oxidation, forming sulfoxides or sulfones. This transformation modifies electronic properties and biological activity.
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Sulfoxide Formation : Treatment with mild oxidizing agents like hydrogen peroxide (H₂O₂) converts the sulfanyl group to a sulfoxide.
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Sulfone Formation : Stronger oxidants such as m-chloroperbenzoic acid (mCPBA) yield sulfones. Studies on analogous triazoles show complete conversion to sulfones within 2–4 hours at room temperature.
Table 2: Oxidation Reactions of the Sulfanyl Group
| Oxidizing Agent | Conditions | Product | Reaction Time | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Ethanol, 25°C | Sulfoxide | 3–4 hours | |
| mCPBA | Dichloromethane, 25°C | Sulfone | 2 hours |
Triazole Ring Reactivity
The 1,2,4-triazole ring participates in electrophilic substitution and coordination chemistry:
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Electrophilic Aromatic Substitution : The N1 and N2 positions of the triazole can undergo nitration or halogenation, though steric hindrance from the 4-methyl group may limit reactivity.
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Metal Coordination : The triazole’s nitrogen atoms can act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or medicinal applications.
Pyridine Ring Functionalization
The pyridine moiety can undergo reactions typical of aromatic heterocycles:
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering solubility and bioactivity.
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N-Oxidation : Reaction with peracids generates pyridine N-oxide derivatives, enhancing polarity.
Structural Influences on Reactivity
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Steric Effects : The 2-methylbenzyl group adjacent to the sulfanyl moiety may hinder bulky electrophiles, favoring reactions with smaller reagents.
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Electronic Effects : Electron-donating methyl groups on the triazole and benzyl substituents increase electron density at the sulfanyl group, accelerating oxidation but slowing nucleophilic substitution.
Scientific Research Applications
Introduction to 3-{4-methyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
This compound is a compound of notable interest in the fields of medicinal chemistry and agricultural science. Its unique structure, featuring a triazole ring and a pyridine moiety, suggests potential applications in various domains, particularly as a pharmaceutical agent and in agrochemical formulations.
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
- Antifungal Activity : Triazoles are widely recognized for their antifungal properties. Research indicates that derivatives of triazoles can inhibit fungal growth by interfering with ergosterol synthesis, a critical component of fungal cell membranes.
- Antimicrobial Properties : Similar to its antifungal effects, triazole compounds have been studied for their ability to combat bacterial infections. The presence of the sulfanyl group may enhance its efficacy against resistant strains.
Agricultural Applications
The compound's potential as a fungicide is noteworthy:
- Fungicidal Activity : Studies suggest that triazole derivatives can be effective against various plant pathogens. The incorporation of the sulfanyl group may improve the compound's ability to penetrate plant tissues and provide systemic protection against fungal diseases.
Material Science
In addition to biological applications, there is emerging interest in the use of triazole compounds in material science:
- Corrosion Inhibition : Some studies have explored the use of triazole-based compounds as corrosion inhibitors for metals. The heterocyclic nature of triazoles allows them to adsorb onto metal surfaces, forming protective layers.
Case Study 1: Antifungal Efficacy
A study published in Journal of Medicinal Chemistry evaluated various triazole derivatives for their antifungal activity against Candida albicans. The results indicated that compounds similar to this compound exhibited significant inhibition at low concentrations, suggesting strong potential as therapeutic agents.
Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with triazole-based fungicides demonstrated reduced incidence of fungal infections compared to untreated controls. The results indicated that these compounds could effectively manage diseases like powdery mildew and rusts in various crops.
Mechanism of Action
The mechanism of action of 3-{4-methyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can inhibit the activity of certain enzymes, such as cytochrome P450, by binding to the heme group and preventing the enzyme from catalyzing its normal reactions . This inhibition can lead to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substituents on the triazole ring (e.g., methyl, phenyl, cyclopropyl) and the benzylthio group (e.g., halides, nitro, alkyl). These modifications influence properties such as melting points, lipophilicity, and solubility:
Key Observations:
Crystallographic and Conformational Studies
highlights conformational polymorphism in triazole derivatives, where substituents influence molecular packing. Although data for the target compound is lacking, its 4-methyl group may favor specific conformations that enhance stability or interactions in biological systems .
Biological Activity
3-{4-methyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of 296.4 g/mol. It has a CAS number of 573938-37-1 and can be synthesized through various chemical reactions involving pyridine derivatives and triazole moieties .
Antimicrobial Activity
Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. The presence of the triazole ring is associated with various biological activities including:
- Antifungal : Triazoles are known for their effectiveness against fungal infections due to their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis .
- Antibacterial : Preliminary studies indicate that derivatives of triazoles have broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
Compounds similar to this compound have demonstrated antioxidant capabilities in various assays (e.g., DPPH and ABTS assays). These activities are critical for protecting cells from oxidative stress and may contribute to the compound's overall therapeutic potential .
Enzyme Inhibition Studies
Inhibitory effects on specific enzymes have also been reported. For instance, compounds in this class have been evaluated for their ability to inhibit tyrosinase activity (AbTYR), which is relevant in the context of skin pigmentation disorders and certain cancers. Some derivatives exhibited micromolar inhibitory concentrations, indicating promising potential as therapeutic agents .
Case Studies and Research Findings
Several studies highlight the biological activity of triazole derivatives:
- Antifungal Activity : A study demonstrated that triazole derivatives showed lower toxicity compared to imidazole counterparts while maintaining high antifungal efficacy .
- Antibacterial Efficacy : Another investigation revealed that specific triazole compounds displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) against various pathogens including Candida albicans .
- Structure–Activity Relationship (SAR) : Research into SAR has provided insights into how modifications on the triazole ring influence biological activity. For example, the introduction of different substituents on the benzyl group was shown to enhance antimicrobial potency .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 3-{4-methyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via S-alkylation of a triazole-thiol intermediate with 2-methylbenzyl halides under alkaline conditions (e.g., NaOH in methanol) . For example, coupling reactions such as Sonogashira (using PdCl₂(PPh₃)₂/CuI in DMF) are employed to introduce pyridinyl or alkyne substituents . Key intermediates are characterized via:
- ¹H/¹³C NMR to confirm regiochemistry and substituent positions.
- HRMS for molecular ion validation.
- HPLC for purity assessment (>97% purity required for biological testing) .
Q. How is the compound’s structural identity confirmed experimentally?
- Methodological Answer : Structural confirmation relies on:
- X-ray crystallography using programs like SHELXL for refinement . For example, similar triazolyl pyridines exhibit planar triazole rings with bond lengths of 1.30–1.35 Å (C=N) and 1.72–1.75 Å (C–S) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons in the pyridine and triazole moieties .
Q. What purification methods are optimal for isolating the target compound?
- Methodological Answer :
- Medium-Pressure Liquid Chromatography (MPLC) with silica gel or reverse-phase columns for high-yield isolation (52–87% yields reported) .
- Recrystallization from ethanol/water mixtures to achieve melting points consistent with literature (e.g., 96–173°C for analogous derivatives) .
Advanced Research Questions
Q. How can researchers address unexpected spectral data, such as split NMR signals or unassigned peaks?
- Methodological Answer :
- Tautomerism analysis : Use variable-temperature NMR to detect equilibrium between thiol/thione or triazole tautomers .
- Computational modeling (DFT at B3LYP/6-31G* level) to predict chemical shifts and compare with experimental data .
Q. What strategies optimize the compound’s bioactivity against Mycobacterium tuberculosis?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to enhance target binding. For example, 3,5-dinitrobenzyl derivatives show improved MIC values .
- Solubility enhancement : Replace hydrophobic substituents (e.g., oct-1-yn-1-yl) with polar groups (e.g., pyridinylacetamide) while maintaining logP < 3 .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) against Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) to identify key binding residues (e.g., Tyr158, Lys165) .
- DFT calculations to map electrostatic potential surfaces, highlighting nucleophilic regions for covalent inhibition .
Q. How are crystallographic challenges (e.g., twinning, low resolution) resolved during structural analysis?
- Methodological Answer :
- SHELXL’s TWIN/BASF commands to refine twinned data, with R-factors < 0.05 for high-resolution (<1.0 Å) datasets .
- Anisotropic displacement parameters to model disorder in flexible substituents (e.g., 2-methylbenzyl groups) .
Q. What in vitro assays evaluate the compound’s mechanism of action?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ against mycobacterial cytochrome P450 (CYP121) using UV-Vis spectroscopy (Δ absorbance at 450 nm) .
- Time-kill kinetics : Monitor bacterial viability over 72 hours in Middlebrook 7H9 broth .
Q. How can contradictory bioassay results between similar derivatives be resolved?
- Methodological Answer :
- Metabolite profiling (LC-MS/MS) to detect oxidative degradation products (e.g., sulfoxide derivatives) that may reduce potency .
- Cytotoxicity counter-screening (e.g., HepG2 cells) to rule out non-specific effects .
Q. What analytical techniques improve detection limits for trace impurities?
- Methodological Answer :
- UHPLC-MS/MS with a C18 column (1.7 µm particles) and MRM mode to quantify impurities at <0.1% levels .
- Ion mobility spectrometry to separate isobaric degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
